molecular formula C20H16N2O2 B5835232 3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole

3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5835232
M. Wt: 316.4 g/mol
InChI Key: DTMQMEWUMPOLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazole derivatives. This compound has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the proliferation of cancer cells by blocking the cell cycle progression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and oxidative stress in cancer cells, leading to their death. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using commercially available reagents. Another advantage is its potential applications in various fields, including medicinal chemistry and material science.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several future directions for the research on 3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. One direction is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science.
Furthermore, future research can focus on the optimization of the chemical structure of this compound to improve its pharmacological properties, such as its solubility and bioavailability. This can lead to the development of more potent and selective anticancer agents based on this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention among researchers due to its potential applications in various fields. Its simple synthesis method, potent anticancer activity, and potential applications in material science make it a valuable compound for further research. However, proper handling and disposal procedures should be followed due to its potential toxicity.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylbenzohydrazide with 2-naphthaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then cyclized with ethyl chloroformate to yield this compound.

Scientific Research Applications

3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. These materials have shown potential applications in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Properties

IUPAC Name

3-(4-methylphenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-6-8-16(9-7-14)20-21-19(24-22-20)13-23-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMQMEWUMPOLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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